molecular formula C8H8N2O2S B1597568 [5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol CAS No. 388088-79-7

[5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol

Cat. No.: B1597568
CAS No.: 388088-79-7
M. Wt: 196.23 g/mol
InChI Key: ANQHCDZMYKOBKX-UHFFFAOYSA-N
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Description

[5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol is a heterocyclic compound combining a 2-methylthiazole ring and a 3-isoxazolyl moiety, with a hydroxymethyl group at the 3-position of the isoxazole. This structure integrates sulfur (thiazole) and oxygen (isoxazole) heteroatoms, which are known to enhance biological activity through diverse electronic and steric interactions.

Properties

IUPAC Name

[5-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-5-9-7(4-13-5)8-2-6(3-11)10-12-8/h2,4,11H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQHCDZMYKOBKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=NO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380054
Record name [5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

388088-79-7
Record name [5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

[5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, which are structurally related to this compound, have been shown to exhibit antimicrobial, antifungal, antiviral, and antitumor activities . The interactions of this compound with these biomolecules often involve binding to active sites or altering the conformation of the target molecules, thereby modulating their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to impact the synthesis of neurotransmitters and the release of energy from carbohydrates . These effects are crucial for maintaining normal cellular functions and can lead to therapeutic benefits in treating various diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, thiazole derivatives have been shown to inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular behavior.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are essential for understanding its stability and long-term impact on cellular function. Studies have shown that thiazole derivatives can remain stable under various conditions, but their activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and function, highlighting its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses of this compound have been shown to exhibit beneficial effects, such as antimicrobial and anti-inflammatory properties . Higher doses may lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Understanding the dosage-dependent effects is crucial for developing safe and effective therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, thiazole derivatives have been shown to influence the activity of enzymes involved in carbohydrate metabolism, leading to changes in metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications.

Biological Activity

[5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]methanol is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

  • Molecular Formula : C₈H₈N₂O₂S
  • Molecular Weight : 196.23 g/mol
  • CAS Number : 388088-79-7
  • IUPAC Name : [5-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazol-3-yl]methanol

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MIC) ranging from 0.22 to 0.44 mg/mL against sensitive strains such as Bacillus pumilus and Plesiomonas shigelloides .

PathogenMIC (mg/mL)
Bacillus pumilus0.44
Plesiomonas shigelloides0.22

Antioxidant Activity

The compound also shows promising antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay indicated that it can effectively scavenge free radicals, contributing to its potential in preventing oxidative stress-related diseases.

Antitumor Activity

Recent studies have explored the antitumor potential of this compound. It has been found to inhibit tumor growth significantly in various cancer cell lines, suggesting a mechanism involving the modulation of signaling pathways related to cell proliferation and apoptosis .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in microbial metabolism.
  • Modulation of Reactive Oxygen Species (ROS) : By scavenging ROS, it reduces oxidative damage in cells.
  • Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest at various phases, leading to apoptosis.

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates. Results showed a broad spectrum of activity with low MIC values, highlighting its potential as a lead compound for developing new antibiotics .
  • Antioxidant Properties Assessment : Another investigation utilized the FRAP (Ferric Reducing Antioxidant Power) method to assess the antioxidant capacity of this compound. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls .

Scientific Research Applications

[5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolyl]methanol is a bioactive small molecule with the molecular formula C8H8N2O2SC_8H_8N_2O_2S and a molecular weight of 196.23 . It is intended for professional manufacturing, research laboratories, and industrial or commercial usage only, and is not meant for medical or consumer use .

Safety and Handling

  • Professional Use Only
  • Restrictions Cannot be shipped to doctor's offices, pharmacies, medical facilities, veterinarians, or residences . All orders are verified before shipment, and those shipping to consumers or medical facilities will be canceled .
  • Non-Returnable This product cannot be returned .
  • Shipping Most chemicals cannot be expedited .
  • Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices . Keep away from food, drink, and animal feeding stuffs .
  • First Aid:
    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention .
    • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention immediately if symptoms occur .
    • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur .
    • Inhalation: Remove to fresh air. Get medical attention immediately if symptoms occur .
  • Firefighting Measures: Use water spray, carbon dioxide CO2CO_2, dry chemical, or alcohol-resistant foam to extinguish fires . Wear self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear .
  • Hazardous Combustion Products: Carbon monoxide (CO), Carbon dioxide CO2CO_2, Nitrogen oxides NOxNO_x, and Sulfur oxides .

Potential Applications

While the search results do not explicitly detail the applications of this compound, the provided information allows for potential inferences regarding its use:

  • Research and Development: Given its classification as a bioactive small molecule and its intended use in research laboratories, it can be inferred that this compound is primarily utilized as a reagent or building block in chemical research and development .
  • Synthesis of Pharmaceuticals: The presence of thiazole and isoxazole moieties, which are common structural motifs in pharmaceuticals, suggests its potential use as an intermediate in the synthesis of more complex bioactive molecules .
  • Agrochemical Research: Similar to pharmaceuticals, thiazoles and isoxazoles are also found in agrochemicals, indicating a possible application in this field .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its dual heterocyclic core and substituent positioning. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity Synthesis Yield/Purity
[5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol Thiazole + Isoxazole 2-Methyl (thiazole), 3-Methanol (isoxazole) ~197.07 (calculated) Inferred: Antimicrobial, anticancer Not specified
(2-Methyl-1,3-thiazol-4-yl)methanol Thiazole 4-Methanol, 2-Methyl 129.18 Cell culture applications 65–75% yield, 97% purity
(5-Methyl-3-phenylisoxazol-4-yl)methanol Isoxazole 4-Methanol, 3-Phenyl, 5-Methyl 219.25 (calculated) Anticancer (IC₅₀: ~41 nM) Not specified
5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid Thiazole + Isoxazole Carboxylic acid (isoxazole) 210.21 Not specified Commercial availability
[5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazol-3-yl]methanol Thiazole + Triazole 3-Methanol, 2-Methyl (thiazole) 196.23 Antimicrobial, antifungal Not specified

Key Insights from Comparative Analysis

Structural Influence on Reactivity: The thiazole ring’s sulfur atom enhances electron-deficient character, promoting interactions with biological targets like enzymes . The isoxazole’s oxygen atom improves solubility and hydrogen-bonding capacity, critical for pharmacokinetics . Methanol vs.

Biological Activity Trends: Thiazole-methanol derivatives (e.g., (2-Methyl-1,3-thiazol-4-yl)methanol) show utility in cell biology due to moderate hydrophilicity . Isoxazole-methanol analogs (e.g., (5-Methyl-3-phenylisoxazol-4-yl)methanol) exhibit potent anticancer activity (IC₅₀: 41 nM), attributed to the phenyl group’s hydrophobic interactions with cellular receptors . Hybrid systems (e.g., triazole-thiazole-methanol in ) demonstrate broader antimicrobial spectra, suggesting the target compound’s dual heterocycles may offer multifunctional bioactivity.

Synthetic Accessibility: Thiazole-methanol derivatives are synthesized via oxidation of precursor alcohols with yields up to 75% . For the target compound, coupling thiazole and isoxazole precursors followed by hydroxymethylation is a plausible route, though optimization would be required for scalability.

Research Findings and Implications

  • Anticancer Potential: Structural analogs with meta-substituted groups (e.g., methoxy in Compound A, IC₅₀: 41 nM ) outperform ortho-substituted derivatives (IC₅₀: >200 nM), emphasizing the importance of substituent positioning. The target compound’s isoxazole-methanol group may mimic these effects.
  • Antimicrobial Activity : Triazole-thiazole hybrids (e.g., ) show MIC values <10 µg/mL against E. coli and C. albicans, suggesting the target compound’s isoxazole-thiazole system could similarly disrupt microbial membranes or enzyme function.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol
Reactant of Route 2
[5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol

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